

# An In-depth Technical Guide to the Chemical Properties of 1-Iododecane

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## Compound of Interest

Compound Name: **1-Iododecane**

Cat. No.: **B1670042**

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## Introduction

**1-Iododecane** ( $\text{CH}_3(\text{CH}_2)_9\text{I}$ ) is a linear alkyl iodide that serves as a valuable intermediate in organic synthesis.<sup>[1]</sup> Its utility stems from the reactivity of the carbon-iodine bond, which readily participates in nucleophilic substitution and coupling reactions. This guide provides a comprehensive overview of the chemical and physical properties of **1-iododecane**, detailed experimental protocols for its synthesis and analysis, and a discussion of its reactivity and safety considerations.

## Chemical and Physical Properties

The physical and chemical properties of **1-iododecane** are summarized in the tables below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

## Physical Properties

Property	Value	Source
Appearance	Colorless to light yellow clear liquid	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	$C_{10}H_{21}I$	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	268.18 g/mol	<a href="#">[2]</a> <a href="#">[4]</a>
Melting Point	-16 °C	<a href="#">[3]</a>
Boiling Point	264.174 °C at 760 mmHg; 132 °C at 15 mmHg	<a href="#">[3]</a> <a href="#">[6]</a>
Density	1.262 g/cm³ at 25 °C	<a href="#">[3]</a> <a href="#">[6]</a>
Vapor Pressure	0.01 mmHg at 20 °C	<a href="#">[2]</a> <a href="#">[6]</a>
Refractive Index (n <sup>20</sup> /D)	1.485	<a href="#">[3]</a> <a href="#">[6]</a>
Solubility	Immiscible with water	<a href="#">[3]</a>
Flash Point	99.335 °C	<a href="#">[3]</a>

## Chemical Identifiers and Descriptors

Identifier/Descriptor	Value	Source
CAS Number	2050-77-3	<a href="#">[2]</a> <a href="#">[4]</a>
IUPAC Name	1-iododecane	<a href="#">[2]</a>
Synonyms	Decyl iodide, n-Decyl iodide	<a href="#">[2]</a> <a href="#">[4]</a>
InChI	InChI=1S/C10H21I/c1-2-3-4-5-6-7-8-9-10-11/h2-10H2,1H3	<a href="#">[2]</a>
InChIKey	SKIDNYUZJPMKFC-UHFFFAOYSA-N	<a href="#">[2]</a>
SMILES	CCCCCCCCCCCI	<a href="#">[6]</a>
XLogP3	6.3	<a href="#">[2]</a>
Topological Polar Surface Area	0 Å <sup>2</sup>	<a href="#">[2]</a>
Heavy Atom Count	11	<a href="#">[3]</a>
Complexity	61.9	<a href="#">[3]</a>

## Experimental Protocols

### Synthesis of 1-Iododecane from 1-Decanol

A common and efficient method for the synthesis of **1-iododecane** is the nucleophilic substitution of 1-decanol using iodine and a phosphine reagent, such as triphenylphosphine. This reaction proceeds via an SN<sub>2</sub> mechanism.

Materials:

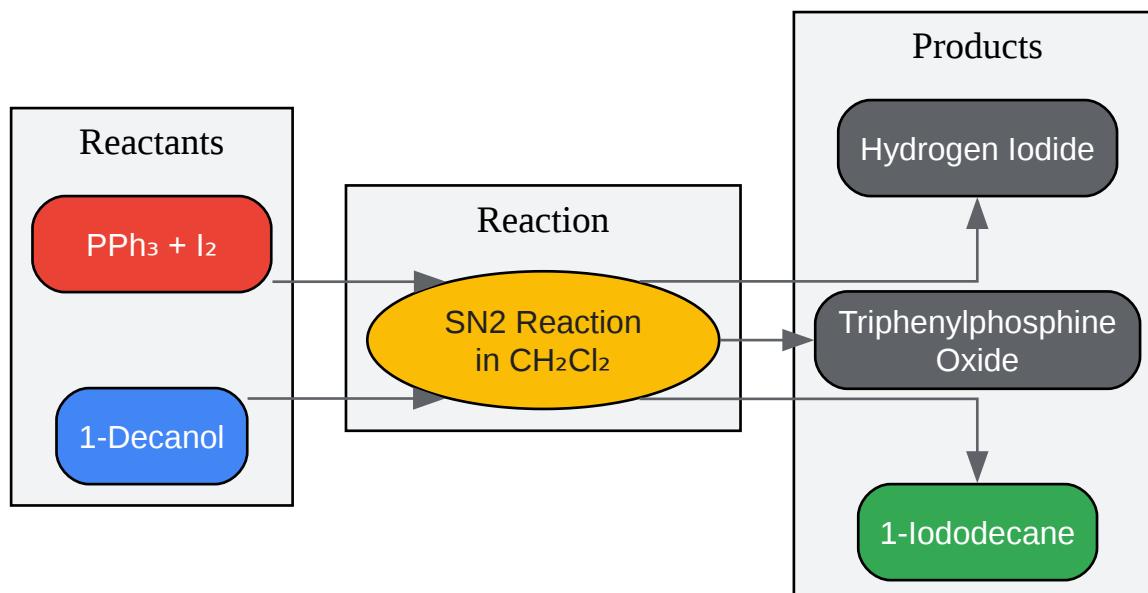
- 1-Decanol
- Triphenylphosphine (PPh<sub>3</sub>)
- Iodine (I<sub>2</sub>)
- Anhydrous Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)

- Saturated aqueous sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ) solution
- Brine (saturated aqueous  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (1.2 equivalents) in anhydrous dichloromethane.
- Formation of Phosphonium Iodide: To the stirred solution, add iodine (1.2 equivalents) portion-wise at room temperature. The solution will turn dark brown. Stir for 15-20 minutes.
- Addition of Alcohol: Dissolve 1-decanol (1.0 equivalent) in a small amount of anhydrous dichloromethane and add it dropwise to the reaction mixture.
- Reaction: Stir the mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).
- Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce excess iodine. The brown color will disappear.
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.
- Washing: Wash the combined organic layers with brine.
- Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

- Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexanes) to afford pure **1-iododecane**.



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Synthesis of **1-Iododecane** via SN<sub>2</sub> Reaction.

## Purification of **1-Iododecane**

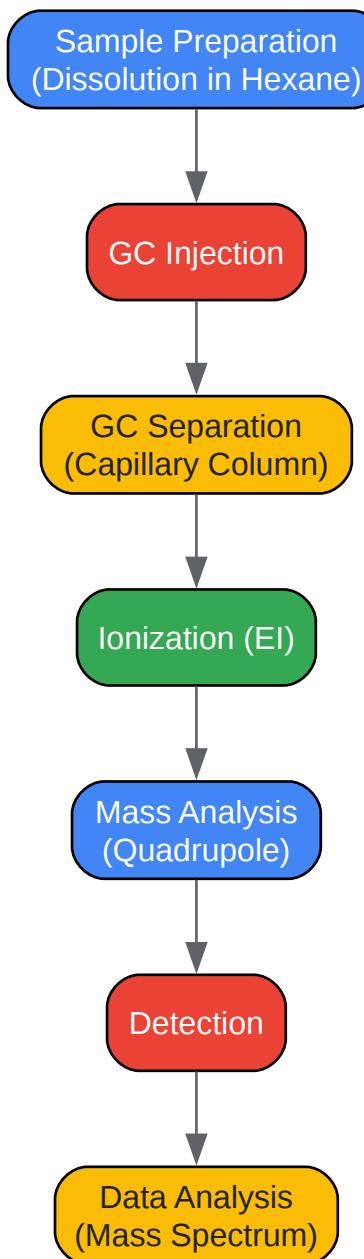
Crude **1-iododecane** obtained from synthesis can be purified using the following methods:

- Distillation: Fractional distillation under reduced pressure is an effective method for purifying liquid compounds with different boiling points.
- Column Chromatography: For removal of non-volatile impurities, column chromatography using silica gel as the stationary phase and a non-polar eluent like hexanes is suitable.

## Analysis of **1-Iododecane**

The identity and purity of **1-iodododecane** can be confirmed using the following analytical techniques:

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates the components of a mixture and provides a mass spectrum for each, allowing for identification and quantification.
  - Sample Preparation: Dissolve a small amount of **1-iodododecane** in a volatile solvent like hexane to a concentration of 1-10 µg/mL.[\[5\]](#)
  - GC Conditions: Use a suitable capillary column (e.g., HP-5MS) with helium as the carrier gas. The oven temperature program should be optimized to achieve good separation.[\[7\]](#)
  - MS Conditions: Electron ionization (EI) at 70 eV is typically used. The mass spectrometer can be operated in full scan mode to obtain the mass spectrum or in selected ion monitoring (SIM) mode for targeted analysis.[\[7\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy can be used to confirm the structure of the molecule.
- Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of C-H and C-I bonds.



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Workflow for GC-MS Analysis of **1-iododecane**.

## Reactivity and Applications

The primary reactivity of **1-iododecane** is centered around the carbon-iodine bond. The iodine atom is an excellent leaving group, making the  $\alpha$ -carbon electrophilic and susceptible to nucleophilic attack.

- Nucleophilic Substitution Reactions: **1-Iododecane** readily undergoes SN2 reactions with a variety of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. This is a fundamental transformation in organic synthesis.
- Coupling Reactions: It can participate in various coupling reactions, such as the Suzuki and Heck reactions, when used in conjunction with organometallic reagents and a catalyst. For instance, **1-iododecane** is used as a precursor in the palladium-catalyzed carbonylative cross-coupling reaction with 9-octyl-9-borabicyclo[3.3.1]nonane to prepare 9-nonadecanone. [8]
- Grignard Reagent Formation: **1-Iododecane** can react with magnesium metal to form the corresponding Grignard reagent, decylmagnesium iodide, a potent nucleophile used for carbon-carbon bond formation.
- Electrochemical Reduction: The electrochemical reduction of **1-iododecane** at a mercury cathode in dimethylformamide has been investigated.[6]

In the context of drug development, alkyl halides are recognized as important motifs that can influence the bioactivity of molecules.[9] While often considered reactive, their stability can be modulated by the surrounding molecular structure.[9] Halogenation can enhance lipophilicity, which may improve membrane permeability and oral absorption of drug candidates.[9]

## Safety and Handling

**1-Iododecane** is considered a hazardous chemical and should be handled with appropriate safety precautions.

### Hazard Identification:

- Causes skin irritation.[10]
- Causes serious eye irritation.[10]
- May cause respiratory irritation.[10]

### Handling and Storage:

- Handle in a well-ventilated area.[10]

- Wear protective gloves, clothing, eye, and face protection.[[10](#)]
- Store in a cool, dry, and well-ventilated place in a tightly sealed container.[[10](#)]
- Protect from light, as it is light-sensitive.[[10](#)][[11](#)]

#### Stability and Reactivity:

- Stable under normal conditions.[[10](#)][[11](#)]
- Incompatible with strong oxidizing agents and strong bases.[[10](#)][[11](#)]
- Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen iodide.[[10](#)]

#### First Aid Measures:

- Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[[10](#)]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[[12](#)]
- Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[[10](#)]
- Ingestion: Clean mouth with water and drink plenty of water afterwards.[[10](#)]

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